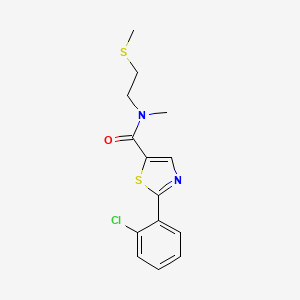
2-(2-chlorophenyl)-N-methyl-N-(2-methylsulfanylethyl)-1,3-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenyl)-N-methyl-N-(2-methylsulfanylethyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a carboxamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-methyl-N-(2-methylsulfanylethyl)-1,3-thiazole-5-carboxamide typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
-
Introduction of the Chlorophenyl Group: : The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a chlorobenzene derivative with a nucleophile, such as a thiolate anion, under basic conditions.
-
Formation of the Carboxamide Group: : The carboxamide group is formed by reacting the thiazole derivative with an appropriate amine, such as N-methyl-N-(2-methylsulfanylethyl)amine, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the carboxamide group, potentially converting it to an amine.
-
Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiolates, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2-chlorophenyl)-N-methyl-N-(2-methylsulfanylethyl)-1,3-thiazole-5-carboxamide has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex molecules, particularly in the development of new thiazole derivatives with potential biological activity.
-
Biology: : The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
-
Medicine: : Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy, such as cancer, bacterial infections, and inflammatory conditions.
-
Industry: : It may be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
作用机制
The mechanism of action of 2-(2-chlorophenyl)-N-methyl-N-(2-methylsulfanylethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
2-(2-chlorophenyl)-1,3-thiazole-5-carboxamide: Lacks the N-methyl-N-(2-methylsulfanylethyl) group, which may affect its biological activity and chemical reactivity.
2-(2-bromophenyl)-N-methyl-N-(2-methylsulfanylethyl)-1,3-thiazole-5-carboxamide: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and interactions with biological targets.
2-(2-chlorophenyl)-N-methyl-1,3-thiazole-5-carboxamide: Lacks the N-(2-methylsulfanylethyl) group, potentially altering its solubility and pharmacokinetic properties.
Uniqueness
The presence of the N-methyl-N-(2-methylsulfanylethyl) group in 2-(2-chlorophenyl)-N-methyl-N-(2-methylsulfanylethyl)-1,3-thiazole-5-carboxamide imparts unique properties, such as increased lipophilicity, which can enhance its ability to cross biological membranes and interact with intracellular targets. This structural feature may also influence its metabolic stability and overall pharmacological profile, making it a compound of interest for further research and development.
属性
IUPAC Name |
2-(2-chlorophenyl)-N-methyl-N-(2-methylsulfanylethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS2/c1-17(7-8-19-2)14(18)12-9-16-13(20-12)10-5-3-4-6-11(10)15/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUHSSQFGOJGPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCSC)C(=O)C1=CN=C(S1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3S)-3-aminopyrrolidin-1-yl]-[1-(4-methoxynaphthalene-1-carbonyl)piperidin-3-yl]methanone](/img/structure/B6749630.png)
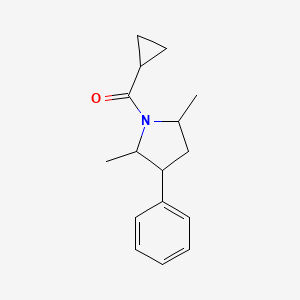
![1-[(3-fluorophenyl)methyl]-4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B6749643.png)
![5-chloro-N-[1-(2H-tetrazol-5-yl)propyl]pyridine-2-carboxamide](/img/structure/B6749649.png)
![2-cyclopropyl-N-[2-[cyclopropyl(methyl)amino]propyl]pyrimidine-4-carboxamide](/img/structure/B6749657.png)
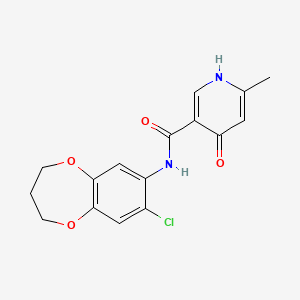
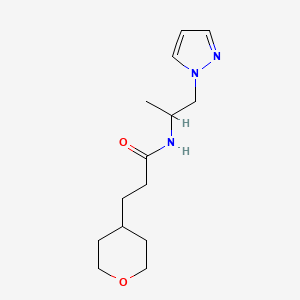
![1-(6-methylpyridazin-3-yl)-4-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B6749682.png)
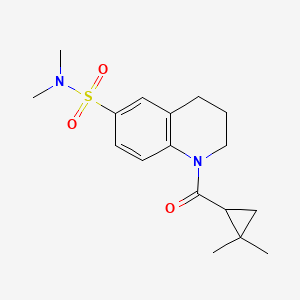
![N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]pyridine-2-sulfonamide](/img/structure/B6749694.png)
![Ethyl 4-methyl-2-[2-(pyrimidin-2-ylamino)ethylamino]pyrimidine-5-carboxylate](/img/structure/B6749703.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethylbenzimidazol-2-amine](/img/structure/B6749711.png)
![2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]pent-4-enamide](/img/structure/B6749723.png)
